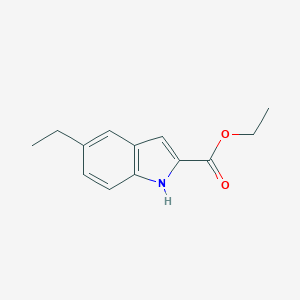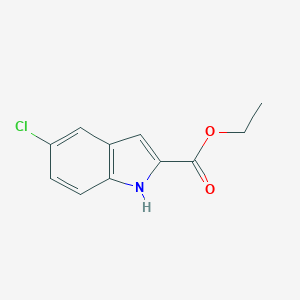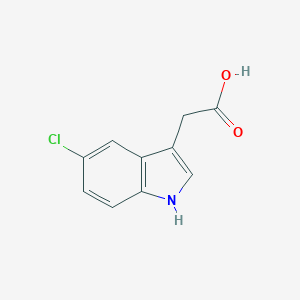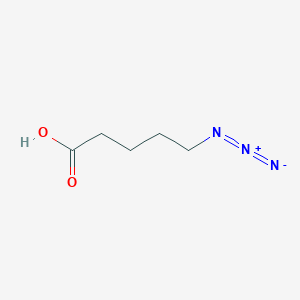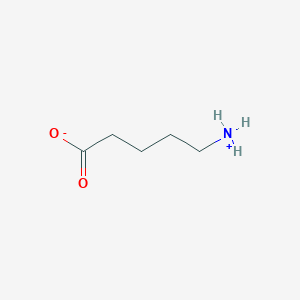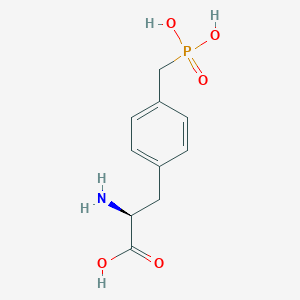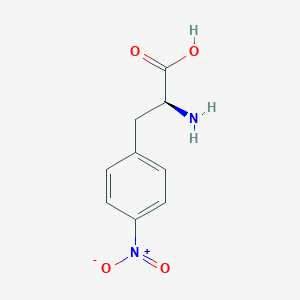
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It is also known by other names such as “D-3-Trifluoromethylphenylalanine” and "3-Trifluoromethyl-D-Phenylalanine" . The molecular formula of this compound is C10H10F3NO2 and it has a molecular weight of 233.19 g/mol .
Synthesis Analysis
A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .
Molecular Structure Analysis
The InChI code for this compound is “InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1” and the InChIKey is "BURBNIPKSRJAIQ-MRVPVSSYSA-N" . The Canonical SMILES for this compound is “C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N” and the Isomeric SMILES is "C1=CC(=CC(=C1)C(F)(F)F)CC@HO)N" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” include a molecular weight of 233.19 g/mol, a XLogP3 of -0.6, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of this compound are both 233.06636305 g/mol . The Topological Polar Surface Area of this compound is 63.3 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid has been explored in the synthesis of biologically active molecules. A study by Han et al. (2021) demonstrated its use in synthesizing CF3Se-substituted α-amino acid derivatives, which showed significant cell growth inhibitory effects in various cancer cell lines.
Medical Imaging and Diagnostics
In the field of medical imaging, specifically positron emission tomography (PET), the enantiomers of a similar compound, 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, were synthesized and evaluated for brain tumor imaging. McConathy et al. (2010) found that one enantiomer provided high tumor uptake and favorable tumor-to-brain ratios, making it a promising PET tracer for brain tumors (McConathy et al., 2010).
Catalysis and Synthesis
In the context of catalysis, the amino acid has been used in the synthesis of chiral ligands for controlling enantioselectivity in chemical reactions. For instance, Dai et al. (2000) utilized a derivative of this compound in the catalytic enantioselective ethylation of aldehydes, highlighting its significance in asymmetric synthesis (Dai et al., 2000).
Enzymatic Applications
The compound has also been investigated in enzymatic applications. Chen et al. (2011) studied its use in the enzymatic preparation of an (S)-amino acid from a racemic amino acid, highlighting its potential in biocatalysis and pharmaceutical synthesis (Chen et al., 2011).
Material Science
In material science, the compound has been used in the preparation of hydrogels with potential medical applications. Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amines, including a derivative of this amino acid, enhancing their thermal stability and biological activity (Aly & El-Mohdy, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




